3-(3-Bromophenyl)-5-methyl-1H-pyrazole hydrochloride
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Overview
Description
3-(3-Bromophenyl)-5-methyl-1H-pyrazole hydrochloride is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole hydrochloride typically involves the reaction of 3-bromobenzaldehyde with hydrazine hydrate to form 3-(3-bromophenyl)hydrazine. This intermediate is then reacted with acetylacetone under acidic conditions to yield the desired pyrazole compound. The final step involves the conversion of the pyrazole to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-5-methyl-1H-pyrazole hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The pyrazole ring can be oxidized or reduced under appropriate conditions to yield different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. Conditions typically involve heating in a polar solvent such as dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Substitution: Products include various substituted pyrazoles depending on the nucleophile used.
Oxidation: Products include pyrazole N-oxides.
Reduction: Products include reduced pyrazole derivatives.
Scientific Research Applications
3-(3-Bromophenyl)-5-methyl-1H-pyrazole hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole hydrochloride depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding, π-π stacking, and other interactions that influence its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Bromophenyl)pyrrolidine hydrochloride
- 4-(3-Bromophenoxy)piperidine hydrochloride
- 3-(3-Bromophenyl)propionic acid
Uniqueness
3-(3-Bromophenyl)-5-methyl-1H-pyrazole hydrochloride is unique due to the presence of both a bromophenyl group and a pyrazole ring, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in various research fields.
Biological Activity
3-(3-Bromophenyl)-5-methyl-1H-pyrazole hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by various studies and data.
- Chemical Name : this compound
- CAS Number : 324054-75-3
- Molecular Formula : C10H10BrN2·HCl
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The following findings summarize its efficacy against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 (Breast) | 1.0 | Induces apoptosis via caspase activation |
HepG2 (Liver) | 5.0 | Inhibits cell proliferation |
A549 (Lung) | 6.0 | Disrupts microtubule assembly |
The compound exhibited significant apoptosis-inducing activity at concentrations as low as 1 µM in breast cancer cells, demonstrating its potential as an anticancer agent .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. The following table summarizes its effectiveness against various pathogens:
Pathogen | MIC (µg/mL) | Activity Type |
---|---|---|
Staphylococcus aureus | 0.25 | Bactericidal |
Escherichia coli | 0.50 | Bacteriostatic |
Pseudomonas aeruginosa | 0.75 | Bactericidal |
The compound demonstrated potent activity against multidrug-resistant strains, with MIC values indicating strong bactericidal effects . Additionally, it has shown synergistic effects when combined with standard antibiotics like ciprofloxacin, enhancing their efficacy .
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, this compound exhibits anti-inflammatory effects. Studies indicate that it can reduce pro-inflammatory cytokine levels in vitro, suggesting a mechanism that may be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
Several case studies have explored the biological activity of pyrazole derivatives:
- Study on Breast Cancer : A study involving MDA-MB-231 cells revealed that treatment with this compound led to increased caspase-3 activity, confirming its role in apoptosis induction .
- Antimicrobial Efficacy : Another research highlighted that the compound displayed significant antimicrobial activity against resistant bacterial strains, with a notable reduction in biofilm formation compared to control groups .
Properties
Molecular Formula |
C10H10BrClN2 |
---|---|
Molecular Weight |
273.55 g/mol |
IUPAC Name |
3-(3-bromophenyl)-5-methyl-1H-pyrazole;hydrochloride |
InChI |
InChI=1S/C10H9BrN2.ClH/c1-7-5-10(13-12-7)8-3-2-4-9(11)6-8;/h2-6H,1H3,(H,12,13);1H |
InChI Key |
LSDXJFOPBNTBBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)C2=CC(=CC=C2)Br.Cl |
Origin of Product |
United States |
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